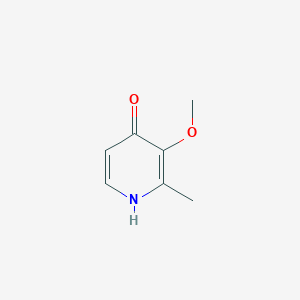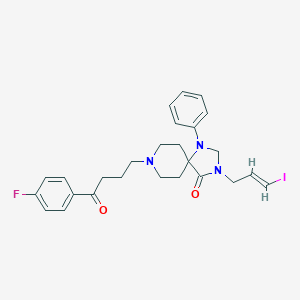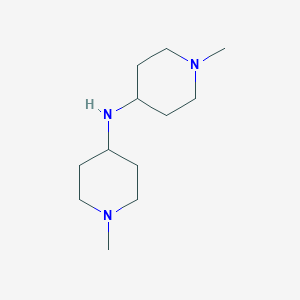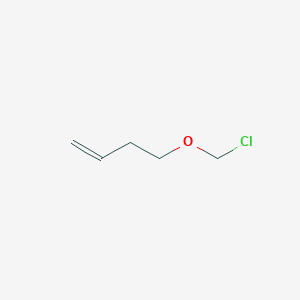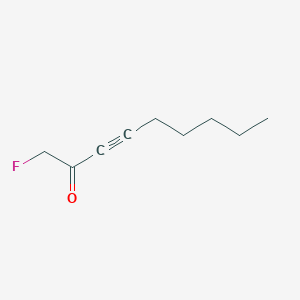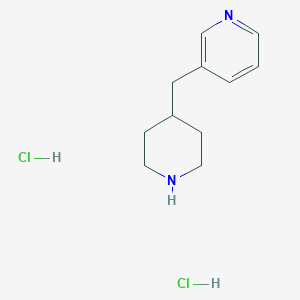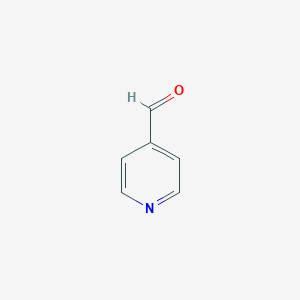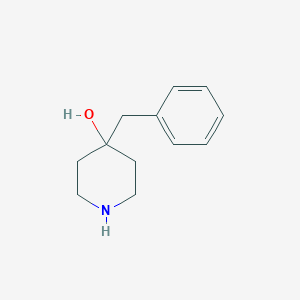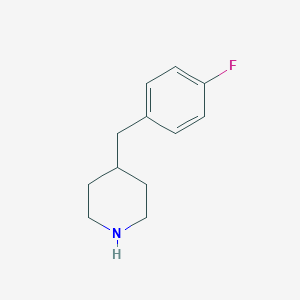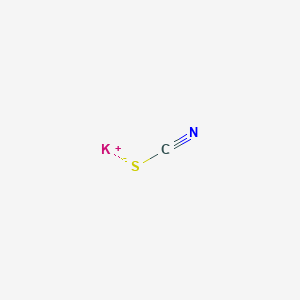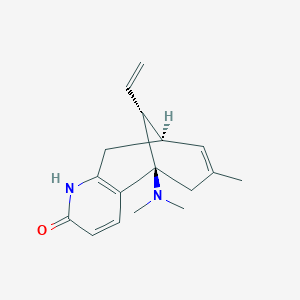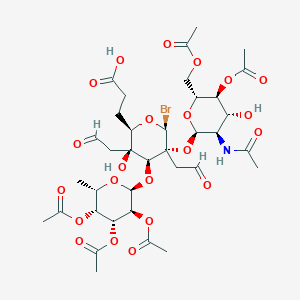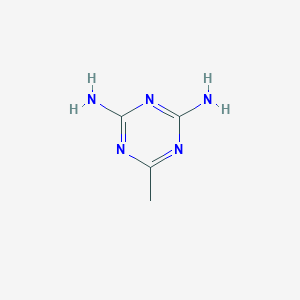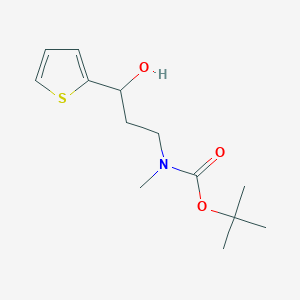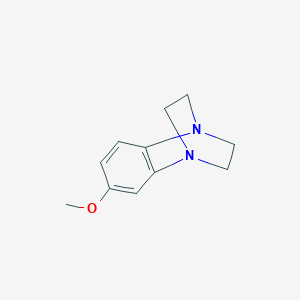
6-Methoxy-2,3-dihydro-1,4-ethanoquinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methoxy-2,3-dihydro-1,4-ethanoquinoxaline (MEQ) is a synthetic compound that has been widely used in scientific research. It belongs to the class of quinoxaline derivatives and is structurally similar to the endogenous neurotransmitter glutamate. MEQ has been shown to have a range of effects on the central nervous system, including modulating synaptic transmission and plasticity.
作用机制
6-Methoxy-2,3-dihydro-1,4-ethanoquinoxaline acts as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a subtype of glutamate receptor. NMDA receptors play a key role in synaptic transmission and plasticity, and their activation is involved in learning and memory processes. By blocking the activity of NMDA receptors, 6-Methoxy-2,3-dihydro-1,4-ethanoquinoxaline can modulate these processes and alter the strength of synaptic connections.
生化和生理效应
6-Methoxy-2,3-dihydro-1,4-ethanoquinoxaline has been shown to have a range of biochemical and physiological effects. It has been shown to modulate synaptic transmission and plasticity in the hippocampus, which is a brain region involved in learning and memory processes. 6-Methoxy-2,3-dihydro-1,4-ethanoquinoxaline has also been shown to have neuroprotective effects, protecting against the toxic effects of glutamate and other excitatory neurotransmitters. Additionally, 6-Methoxy-2,3-dihydro-1,4-ethanoquinoxaline has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in the brain.
实验室实验的优点和局限性
6-Methoxy-2,3-dihydro-1,4-ethanoquinoxaline has several advantages as a research tool. It is relatively easy to synthesize and is readily available from commercial sources. Additionally, it has a well-characterized mechanism of action and has been extensively studied in vitro and in vivo. However, there are also limitations to its use. 6-Methoxy-2,3-dihydro-1,4-ethanoquinoxaline is not selective for the NMDA receptor and can also block other types of glutamate receptors. Additionally, 6-Methoxy-2,3-dihydro-1,4-ethanoquinoxaline has been shown to have some toxic effects at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for 6-Methoxy-2,3-dihydro-1,4-ethanoquinoxaline research. One area of interest is the development of more selective NMDA receptor antagonists, which could be used to study the specific roles of different glutamate receptor subtypes in synaptic transmission and plasticity. Additionally, 6-Methoxy-2,3-dihydro-1,4-ethanoquinoxaline and other NMDA receptor antagonists have shown promise as potential therapeutic agents for a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and stroke. Further research is needed to explore the potential therapeutic applications of these compounds and to develop more effective treatments for these disorders.
Conclusion
6-Methoxy-2,3-dihydro-1,4-ethanoquinoxaline is a synthetic compound that has been widely used in scientific research. It acts as a selective antagonist of the NMDA receptor and has been shown to have a range of effects on the central nervous system. 6-Methoxy-2,3-dihydro-1,4-ethanoquinoxaline has been used to study the mechanisms of synaptic transmission and plasticity, as well as the potential therapeutic applications of NMDA receptor antagonists. While there are limitations to its use, 6-Methoxy-2,3-dihydro-1,4-ethanoquinoxaline remains a valuable research tool and has the potential to lead to new insights into the functioning of the brain and the development of new treatments for neurological disorders.
合成方法
6-Methoxy-2,3-dihydro-1,4-ethanoquinoxaline can be synthesized using a variety of methods. One common method involves the reaction of 2,3-dimethoxybenzaldehyde with ethyl glyoxylate in the presence of a base. The resulting product is then reduced using sodium borohydride to yield 6-Methoxy-2,3-dihydro-1,4-ethanoquinoxaline. Other methods involve the use of different starting materials and reaction conditions.
科学研究应用
6-Methoxy-2,3-dihydro-1,4-ethanoquinoxaline has been used extensively in scientific research, particularly in the field of neuroscience. It has been used to study the mechanisms of synaptic transmission and plasticity, as well as the role of glutamate receptors in these processes. 6-Methoxy-2,3-dihydro-1,4-ethanoquinoxaline has also been used to investigate the effects of various drugs and compounds on the central nervous system, including the potential therapeutic applications of these compounds.
属性
CAS 编号 |
122077-86-5 |
|---|---|
产品名称 |
6-Methoxy-2,3-dihydro-1,4-ethanoquinoxaline |
分子式 |
C11H14N2O |
分子量 |
190.24 g/mol |
IUPAC 名称 |
4-methoxy-1,8-diazatricyclo[6.2.2.02,7]dodeca-2(7),3,5-triene |
InChI |
InChI=1S/C11H14N2O/c1-14-9-2-3-10-11(8-9)13-6-4-12(10)5-7-13/h2-3,8H,4-7H2,1H3 |
InChI 键 |
JXGWTEQLCZEZRC-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)N3CCN2CC3 |
规范 SMILES |
COC1=CC2=C(C=C1)N3CCN2CC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



